

Unveiling the Toxicological Profile of Grayanotoxin I (Andromedotoxin)

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Compound of Interest					
Compound Name:	Andromedotoxin				
Cat. No.:	B190574	Get Quote			

A comprehensive analysis of the diterpenoid neurotoxin found in Ericaceae family plants, commonly known as **Andromedotoxin**.

Grayanotoxin I, also known by several synonyms including **Andromedotoxin**, acetylandromedol, rhodotoxin, and asebotoxin, is a potent neurotoxin produced by various plants within the Ericaceae family, such as those of the Rhododendron, Kalmia, and Leucothoe genera.[1][2] Historically, poisoning incidents have been linked to the consumption of "mad honey," which is produced by bees that forage on the nectar of these toxic plants.[2][3][4] This guide provides a detailed comparative analysis of the toxicity of Grayanotoxin I, supported by experimental data, to serve as a crucial resource for researchers, scientists, and drug development professionals. Given that **Andromedotoxin** is chemically identical to Grayanotoxin I, this analysis will focus on the toxicological properties of this singular compound.[1][5]

Quantitative Toxicity Analysis

The acute toxicity of Grayanotoxin I has been determined in animal models, providing a quantitative measure of its lethal potential. The primary reported value is the median lethal dose (LD50), which represents the dose required to kill half of the members of a tested population.



Compound	Test Animal	Route of Administration	LD50	Reference
Grayanotoxin I (Andromedotoxin)	Mice	Intraperitoneal (i.p.)	1.31 mg/kg	[1][6]
Grayanotoxin III	Mice	Intraperitoneal (i.p.)	0.84 mg/kg	[1][7]

Mechanism of Action

The toxicity of Grayanotoxin I stems from its specific interaction with voltage-gated sodium channels (VGSCs) in the cell membranes of excitable cells, such as neurons and cardiomyocytes.[2][3][5]

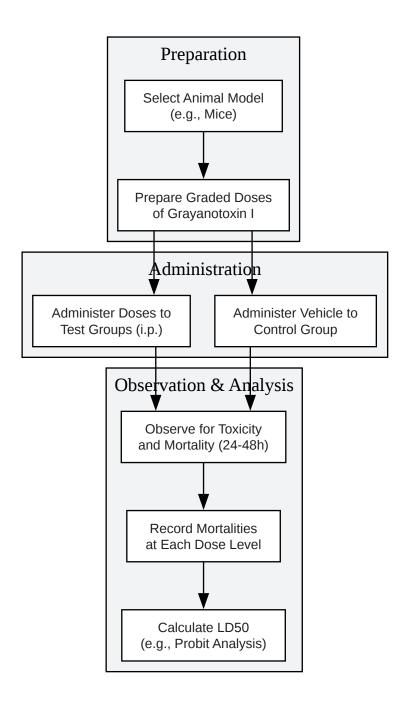
Grayanotoxin I binds to the group II receptor site on the alpha subunit of the VGSC.[2][3] This binding event has a profound effect on the channel's function: it prevents the inactivation of the sodium channel, leading to a persistent influx of sodium ions and a state of prolonged cell depolarization.[2][8] The toxin preferentially binds to the channel in its activated (open) state.[2] [9] This sustained depolarization disrupts normal nerve impulse transmission and muscle function, leading to the characteristic symptoms of poisoning.[5]

The downstream effects of this prolonged sodium channel activation include increased vagal tone, which is responsible for many of the observed clinical signs of intoxication.[2][10]

Signaling Pathway of Grayanotoxin I Toxicity







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